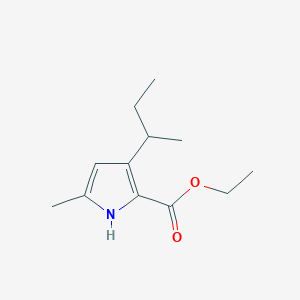
2-aminoethanol;2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoethanol;2-hydroxypropanoic acid is a compound formed by the combination of DL-lactic acid and monoethanolamine in a 1:1 molar ratio. DL-lactic acid is a racemic mixture of D-lactic acid and L-lactic acid, which are enantiomers differing in their optical activity. Monoethanolamine is an organic compound that acts as a weak base and is commonly used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-lactic acid, monoethanolamine salt (1:1) involves the neutralization of DL-lactic acid with monoethanolamine. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:
DL-Lactic acid+Monoethanolamine→DL-Lactic acid, monoethanolamine salt (1:1)
Industrial Production Methods
Industrial production of DL-lactic acid, monoethanolamine salt (1:1) follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure complete neutralization and high purity of the final product. The reaction mixture is usually stirred continuously, and the pH is monitored to ensure it remains neutral.
Chemical Reactions Analysis
Types of Reactions
DL-lactic acid, monoethanolamine salt (1:1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in lactic acid can be oxidized to form pyruvic acid.
Esterification: The carboxyl group in lactic acid can react with alcohols to form esters.
Neutralization: The compound can react with strong acids or bases to form corresponding salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Esterification: Alcohols such as methanol or ethanol are used in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Neutralization: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Pyruvic acid.
Esterification: Methyl lactate or ethyl lactate.
Neutralization: Corresponding salts of lactic acid and monoethanolamine.
Scientific Research Applications
DL-lactic acid, monoethanolamine salt (1:1) has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in chemical reactions.
Biology: Employed in cell culture media to maintain pH stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable plastics, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of DL-lactic acid, monoethanolamine salt (1:1) involves its ability to act as a buffering agent, maintaining the pH of solutions within a narrow range. The compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved include the regulation of metabolic processes and the stabilization of cellular environments.
Comparison with Similar Compounds
Similar Compounds
Lactic acid: A hydroxycarboxylic acid with similar buffering properties.
Monoethanolamine: An organic compound used in similar applications as a weak base.
Sodium lactate: A salt of lactic acid with similar buffering capabilities.
Uniqueness
DL-lactic acid, monoethanolamine salt (1:1) is unique due to its combination of both lactic acid and monoethanolamine, providing enhanced buffering capacity and stability compared to its individual components. This makes it particularly useful in applications requiring precise pH control and stability.
Properties
CAS No. |
68815-69-0 |
|---|---|
Molecular Formula |
C5H13NO4 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-aminoethanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H6O3.C2H7NO/c1-2(4)3(5)6;3-1-2-4/h2,4H,1H3,(H,5,6);4H,1-3H2 |
InChI Key |
NEQXUPRFDXNNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.C(CO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B8374321.png)









